8-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are characterized by a structure that contains a benzene ring fused to a pyran ring. The “8-methoxy” indicates a methoxy group (-O-CH3) attached at the 8th position of the chromen-2-one structure. The “3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}” part indicates a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached at the 3rd position of the chromen-2-one structure. This thiazole ring has a 3-methylphenylamino group at its 2nd position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-2-one core, the methoxy group at the 8th position, and the thiazole ring with a 3-methylphenylamino group at the 3rd position. The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the methoxy group might be susceptible to reactions involving nucleophilic substitution, while the carbonyl group in the chromen-2-one core might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the distribution of charge within the molecule would all influence its properties .Safety and Hazards
Future Directions
The study of chromen-2-one and thiazole derivatives is a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing and characterizing new derivatives, studying their biological activities, and exploring their potential applications in areas such as medicine and agriculture .
properties
IUPAC Name |
8-methoxy-3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-5-3-7-14(9-12)21-20-22-16(11-26-20)15-10-13-6-4-8-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSNMICFSBBQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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